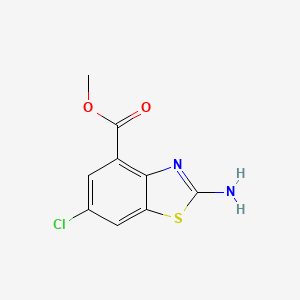

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-amino-6-chloro-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLKUJDKRBSLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the reaction of 2-aminobenzothiazole with chlorinating agents to introduce the chlorine atom at the 6th position. Subsequently, the carboxylic acid group is introduced through a series of reactions involving carboxylation agents, followed by esterification to form the methyl ester.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions, particularly at the chlorine or amino groups, can lead to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including 2-amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit activity against multiple cancer cell lines through various mechanisms:

- Mechanism of Action : Benzothiazole derivatives can inhibit metalloenzymes such as carbonic anhydrase, which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .

- Case Studies :

- Aiello et al. synthesized fluorinated derivatives of benzothiazole that demonstrated significant anti-tumor activity against MDA-MB-468 and MCF-7 cell lines, with specific enhancements in apoptosis markers like caspase-3 .

- Other studies have shown that derivatives of 2-amino-benzothiazole exhibit cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, indicating their potential as lead compounds for new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It shows promise in treating infections caused by antibiotic-resistant bacteria. For instance, patents have been filed regarding the use of amino benzothiazole compounds to combat resistant strains .

Intermediate in Organic Synthesis

The unique structure of this compound allows it to serve as an important intermediate in the synthesis of various organic compounds:

- Reactivity : The compound can undergo several chemical reactions, including nucleophilic substitutions and condensation reactions, making it versatile for synthesizing more complex molecules.

- Applications in Dye Chemistry : It is utilized in the preparation of azo-metal chelate dyes, showcasing its utility beyond pharmaceuticals .

Polymer Chemistry

The incorporation of benzothiazole derivatives into polymer matrices has been explored for enhancing material properties:

- Thermal Stability : These compounds can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications.

- Optoelectronic Materials : Research is ongoing into their use in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties.

Summary Table of Biological Activities

| Activity Type | Compound Derivative | Target Cell Lines | IC50 Values (µM) |

|---|---|---|---|

| Anticancer | Fluorinated Benzothiazoles | MDA-MB-468, MCF-7 | 4.0 |

| Antimicrobial | Amino Benzothiazoles | Various resistant strains | Not specified |

| Antitumor | 2-Amino-Benzothiazoles | HepG2, MCF-7 | Ranges from 0.24 to 0.92 |

Mechanism of Action

The mechanism by which 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganisms. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Electron-withdrawing effects : The chloro substituent in the target compound enhances electrophilic reactivity compared to methyl or hydrogen substituents in analogs.

- Amino group impact: The amino group increases solubility in polar solvents (e.g., DMSO or water) relative to non-polar analogs like methyl-substituted benzothiazoles.

- GC-MS behavior : Benzothiazole esters produce distinct fragmentation patterns (e.g., loss of COOCH₃) compared to aliphatic esters, which fragment via β-scission.

Biological Activity

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole ring, which is known for its pharmacological potential, including antimicrobial and anti-inflammatory properties. The following sections will explore the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN_2O_2S, with a molecular weight of approximately 242.68 g/mol. Its structure consists of a benzothiazole core substituted with an amino group, a chloro atom, and a carboxylic acid methyl ester, which contribute to its reactivity and biological interactions .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies indicate that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The derivatives of this compound have also been investigated for their potential anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It is believed to bind to enzymes or receptors involved in bacterial resistance mechanisms. This interaction is crucial for understanding its pharmacological profile and optimizing its efficacy as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-benzothiazole | Lacks chloro and carboxylic acid groups | More basic; used primarily as an intermediate |

| 2-Amino-4-methoxy-benzothiazole | Contains methoxy group instead of chloro | Exhibits different solubility characteristics |

| Methyl 2-amino-benzothiazole-6-carboxylate | Similar core structure but different substituents | Used in dye applications; less bioactive |

| Ethyl 2-amino-benzothiazole-6-carboxylate | Ethyl group instead of methyl | Alters physical properties like boiling point |

This table illustrates how the chlorine substitution in this compound may enhance its reactivity and biological activity compared to other benzothiazole derivatives .

Study on Anticancer Activity

In related research on benzothiazole derivatives, compounds similar to 2-amino-6-chloro-benzothiazole were evaluated for anticancer activity. For instance, a study reported that certain benzothiazoles exhibited potent inhibitory effects against cancer cell lines such as MCF-7 and PC3, with IC50 values ranging from 0.315 to 2.66 μM . Although specific data for the target compound is limited, these findings suggest a potential for anticancer applications.

Interaction with Kinases

Further investigations into the mechanism of action revealed that some benzothiazoles can interact with kinases involved in cancer progression. For example, compounds related to the benzothiazole scaffold were found to inhibit EGFR kinase with IC50 values around 94.7 nM . This indicates that derivatives of 2-amino-6-chloro-benzothiazole may also possess similar kinase inhibitory activities.

Q & A

Q. Optimization Tips :

- Monitor reaction progress using TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) to enhance yield.

- Use temperature-controlled steps (e.g., 0–5°C for amination to prevent over-reaction) .

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Basic Research Question

Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.8–4.0 ppm for methyl ester protons) .

- IR : Detect characteristic bands (e.g., ~1700 cm⁻¹ for ester C=O, ~3400 cm⁻¹ for NH₂ stretching) .

- GC-MS : Use polar columns (e.g., DB-5MS) to separate ester derivatives; compare retention times with libraries (e.g., Wiley/NIST) .

Validation : Cross-reference spectral data with structurally analogous compounds, such as 7-benzothiazolecarboxylic acid methyl ester (CAS 1038509-28-2) .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (based on SDS for 2-aminobenzothiazole analogs) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents).

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Advanced Research Question

Scenario : Discrepancies in melting points (e.g., reported mp 137–139°C for 2-amino-4-methylbenzothiazole vs. experimental observations) .

Methodology :

- Recrystallization : Purify the compound using mixed solvents (e.g., ethanol/water) to remove impurities affecting mp.

- DSC Analysis : Perform differential scanning calorimetry to confirm phase transitions.

- Cross-Validation : Compare NMR/IR data with high-purity standards (e.g., >98% purity) to rule out solvent residues .

What strategies are effective for improving the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor ester hydrolysis via HPLC, noting instability in alkaline conditions (pH >10) .

- Thermal Stability : Use TGA to identify decomposition thresholds (e.g., >150°C for ester cleavage). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

How can computational chemistry tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group for cross-coupling reactions).

- Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., DMSO vs. methanol) .

- SAR Analysis : Compare with analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives to infer bioactivity .

What methods are recommended for detecting and quantifying trace impurities in synthesized batches?

Advanced Research Question

- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- GC-MS with Internal Standards : Spike samples with deuterated esters (e.g., heptadecanoic acid methyl ester) for quantification .

- Limit Tests : Follow ICH guidelines for residual solvents (e.g., <500 ppm for chlorinated solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.